N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
This compound is a heterocyclic compound that contains a thiophene ring, a triazolo ring, a pyridazine ring, and a benzothiazole ring . It is a white solid . The compound is available for purchase for research use.
Molecular Structure Analysis
The compound has a molecular formula of C19H16N6O2S and a molecular weight of 392.44. The 1H NMR and 13C NMR data are available .Physical and Chemical Properties Analysis
The compound is a white solid . It has a molecular formula of C19H16N6O2S and a molecular weight of 392.44. The 1H NMR and 13C NMR data are available .Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : Research has highlighted the synthesis of a variety of heterocyclic compounds that incorporate the thiophene and triazolopyridazine moieties. These compounds have been characterized using various spectroscopic methods and have shown potential for antimicrobial activities against both gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi (Patel & Patel, 2015).
Antiproliferative Activities : A study focused on the synthesis of triazolopyridazin-yloxy derivatives, highlighting their potential antiproliferative activities. While the specific compound mentioned lost its thrombin inhibitory and fibrinogen receptor antagonistic activities, it showed promise in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Insecticidal Agents : The synthesis and evaluation of sulfonamide-bearing thiazole derivatives as potential insecticidal agents have been explored. These compounds demonstrated potent toxic effects against the cotton leafworm, indicating their utility in agricultural applications (Soliman et al., 2020).
Antimicrobial and Antioxidant Properties
Antimicrobial Properties : Novel benzothiazole derivatives synthesized from triazolo-thiadiazoles have shown moderate to good antimicrobial properties against a variety of bacterial and fungal strains. This underscores their potential as leads for developing new antimicrobial agents (Gilani et al., 2011).
Antioxidant and Anticancer Activities : The antioxidant properties of certain triazolothiadiazoles have been studied, with findings suggesting their potential as potent antioxidants. Additionally, their anticancer activity against hepatocellular carcinoma cells through inducing apoptosis has been documented, highlighting their therapeutic potential (Sunil et al., 2010).
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures, such as other triazolothiadiazines, have the ability to bind to a variety of enzymes and receptors, showing versatile biological activities . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme .
Cellular Effects
Similar compounds have been shown to have cytotoxic activity on human tumor cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Properties
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6OS2/c25-17(18-20-13-3-1-2-4-14(13)27-18)19-9-16-22-21-15-6-5-12(23-24(15)16)11-7-8-26-10-11/h1-8,10H,9H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBUKURVVCRCIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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